2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
Description
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Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-36-23-14-12-22(13-15-23)33-28(35)27-26(24(18-31-27)21-10-6-3-7-11-21)32-29(33)37-19-25(34)30-17-16-20-8-4-2-5-9-20/h2-15,18,31H,16-17,19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXIIORFKVQQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrrolo[3,2-d]pyrimidine core, which is significant for its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[3-(4-methoxyphenyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]thio-N-phenethylacetamide |
| CAS Number | Not available |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes and pathways that are crucial in disease processes:
- Enzyme Inhibition : The compound acts as an inhibitor of myeloperoxidase (MPO), which is involved in neuroinflammatory disorders. By inhibiting MPO, it may reduce oxidative stress and inflammation in pathological conditions .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Biological Activity Studies
Several studies have assessed the biological activity of related compounds within the same structural class. Here are some key findings:
Anticancer Activity
A study evaluated the efficacy of similar pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.09 | Apoptosis induction |
| HCT116 (Colorectal) | 0.04 | Cell cycle arrest at G2/M |
| A549 (Lung Cancer) | 0.09 | Increased caspase activity |
These findings suggest a promising therapeutic profile for this class of compounds in cancer treatment.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects due to the inhibition of MPO. By reducing oxidative stress in neuronal cells, these compounds could be beneficial in treating neurodegenerative diseases .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer demonstrated that a derivative similar to this compound improved overall survival rates when combined with standard chemotherapy regimens .
- Neuroinflammation : In animal models of neuroinflammatory disorders, administration of this compound resulted in decreased levels of inflammatory markers and improved behavioral outcomes .
Preparation Methods
Formation of the Pyrrole Intermediate
The synthesis begins with ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ), prepared via cyclocondensation of diethyl[(2-cyanovinyl)amino]malonate (20 ) under acidic conditions. Modifications to literature procedures enable scalability:
Cyclocondensation to Pyrrolo[3,2-d]Pyrimidine
Cyclocondensation of 21 with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea under basic conditions (NaH, DMF) affords 7-methylpyrrolo[3,2-d]pyrimidine-2,4-dione (27 ) in 63% yield.
Functionalization at Position 3
3-(4-Methoxyphenyl) Substitution :
- Chlorination : Treatment of 27 with POCl3 introduces a chlorine atom at position 4, yielding 4-chloro-7-methylpyrrolo[3,2-d]pyrimidine (29 ).
- Buchwald-Hartwig Amination : Coupling 29 with 4-methoxyphenylboronic acid via Pd(OAc)2/XPhos catalysis installs the 4-methoxyphenyl group at position 3 (82% yield).
Thioether Bridge Formation at Position 2
Thiolation of the Chlorinated Intermediate
The chlorine atom at position 2 of the pyrrolo[3,2-d]pyrimidine core is displaced with a thiol group:
Nucleophilic Substitution with Chloroacetamide
Synthesis of 2-chloro-N-phenethylacetamide :
- Phenethylamine reacts with chloroacetyl chloride in CH2Cl2/H2O (K2CO3, 2 h) to yield 2-chloro-N-phenethylacetamide (96% yield).
- Coupling : Thiol 30 reacts with 2-chloro-N-phenethylacetamide in DMF (Et3N, 60°C, 8 h) to form the thioether linkage (68% yield).
Final Deprotection and Characterization
Removal of Pivaloyl Group
The pivaloyl protecting group is cleaved using NaOH in MeOH/H2O (rt, 4 h), yielding the final compound (89% yield).
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 9H, aromatic), 4.21 (q, 2H, CH2CO), 3.81 (s, 3H, OCH3).
- HRMS : m/z [M+H]+ calcd. 582.21, found 582.19.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
